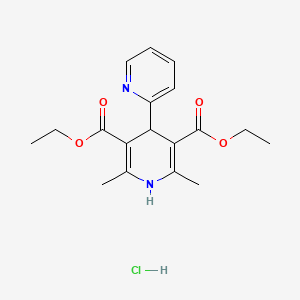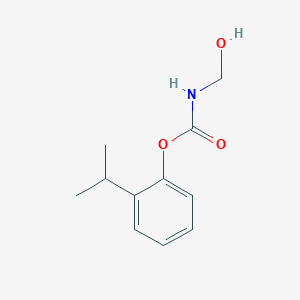
2,7-Dimethylocta-1,6-dien-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Linalool can be synthesized through various methods. One common method involves the separation of linalool from essential oils of plants such as lavender, coriander, and sweet basil . Another method involves the chemical synthesis from pinene, a compound found in pine trees .
Industrial Production Methods
Industrial production of linalool typically involves the extraction from plant sources or chemical synthesis. The extraction process includes steam distillation of essential oils, followed by purification steps to isolate linalool . Chemical synthesis methods may involve the use of catalysts and specific reaction conditions to achieve high yields of linalool .
Análisis De Reacciones Químicas
Types of Reactions
Linalool undergoes various chemical reactions, including:
Oxidation: Linalool can be oxidized to form linalool oxide and other derivatives.
Reduction: Hydrogenation of linalool produces dihydrolinalool and tetrahydrolinalool.
Substitution: Linalool can react with acids to form esters such as linalyl acetate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation reactions typically use hydrogen gas and a metal catalyst such as palladium.
Substitution: Esterification reactions often use carboxylic acids and an acid catalyst.
Major Products
Oxidation: Linalool oxide, linalyl hydroperoxide.
Reduction: Dihydrolinalool, tetrahydrolinalool.
Substitution: Linalyl acetate, linalyl formate.
Aplicaciones Científicas De Investigación
Linalool has a wide range of applications in scientific research:
Mecanismo De Acción
Linalool exerts its effects through various molecular targets and pathways. It acts as an antagonist of the glutamatergic transmission and the NMDA receptor subunit 3A . This interaction leads to its neurotoxic effects on insects and its sedative properties in humans .
Comparación Con Compuestos Similares
Linalool is similar to other monoterpenoids such as geraniol and nerol. it is unique due to its distinct floral scent and its wide range of applications . Similar compounds include:
Geraniol: Another monoterpenoid with a rose-like scent.
Nerol: A cis-isomer of geraniol with a similar scent.
Linalyl acetate: An ester of linalool with a fruity scent.
Linalool’s versatility and pleasant aroma make it a valuable compound in various fields.
Propiedades
Número CAS |
22410-72-6 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
2,7-dimethylocta-1,6-dien-3-ol |
InChI |
InChI=1S/C10H18O/c1-8(2)6-5-7-10(11)9(3)4/h6,10-11H,3,5,7H2,1-2,4H3 |
Clave InChI |
MOANGYVAQJTAAS-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(C(=C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


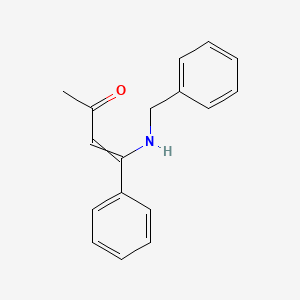
![N-[(3,3-dimethyl-4-phenylbutylidene)amino]-2,4-dinitroaniline](/img/structure/B14717990.png)

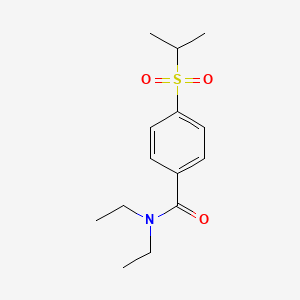
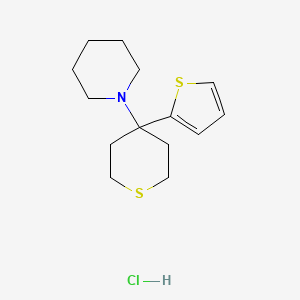
![5-Ethenylbicyclo[2.2.2]oct-2-ene](/img/structure/B14718013.png)
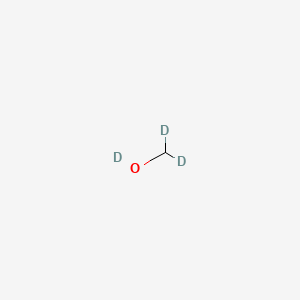
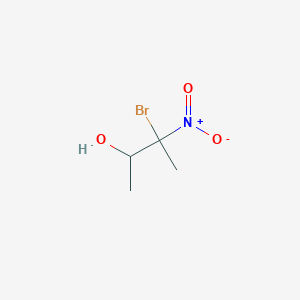

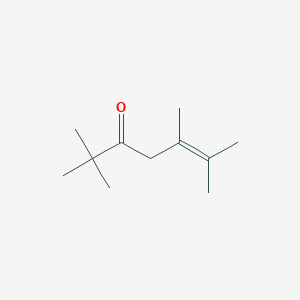

![3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diarsaspiro[5.5]undecane](/img/structure/B14718053.png)
